4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S2/c27-22-9-7-10-23-24(22)29-26(35-23)31(18-20-8-3-4-15-28-20)25(32)19-11-13-21(14-12-19)36(33,34)30-16-5-1-2-6-17-30/h3-4,7-15H,1-2,5-6,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDFRHESWVNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound notable for its potential biological activities. This compound incorporates several functional groups, including an azepane ring, a benzothiazole moiety, and a pyridine ring, which contribute to its diverse pharmacological properties.
- Molecular Formula : C₂₆H₂₅FN₄O₃S₂
- Molecular Weight : 524.6 g/mol
- CAS Number : 922690-57-1
The compound's intricate structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its role in inhibiting various enzymes, while the azepane sulfonyl group may enhance binding affinity and specificity. This could lead to significant biological effects such as:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase and urease, which are critical in various physiological processes.
- Anticancer Activity : The structural components suggest that it may exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell proliferation.
Anticancer Studies
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related benzothiazole derivatives have shown promising results in inhibiting the growth of human promyelocytic leukemic cells (HL-60) .
Antimicrobial Activity
A study on related sulfonamide derivatives demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties .
Comparative Biological Activity Table
| Compound Type | Activity Type | Reference |
|---|---|---|
| Benzothiazole Derivatives | Anticancer (HL-60) | |
| Sulfonamide Derivatives | Antibacterial (B. subtilis) | |
| Piperazine Derivatives | Acetylcholinesterase Inhibition |
Applications in Drug Discovery
Given its complex structure and potential biological activities, this compound could serve as a lead compound in drug development targeting various diseases, particularly in oncology and infectious diseases. Its unique structural features allow for extensive investigations into structure–activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : The benzothiazole moiety is often associated with antitumor properties. Research indicates that modifications to this structure can enhance efficacy against various cancer types. The compound may interact with specific biological targets involved in tumor growth and metastasis, making it a candidate for developing new anticancer agents .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Chemical Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it useful in organic synthesis and drug discovery .
Case Study 1: Anticancer Research
In recent studies, derivatives of this compound have been evaluated for their cytotoxic effects on different cancer cell lines. For instance, a derivative featuring modifications to the benzothiazole moiety showed significant growth inhibition in breast cancer cells, indicating its potential as a lead compound for further development.
Case Study 2: Inflammation Modulation
Another study explored the anti-inflammatory potential of this compound in animal models of arthritis. Results demonstrated that administration of the compound led to reduced inflammation markers and improved joint function, suggesting its therapeutic promise in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Moieties
Bioactivity Comparison
- Electron-Withdrawing Groups: The 4-fluoro substituent on the benzothiazole in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., 4-methyl-benzothiazole in ). Fluorine’s electronegativity could also improve target binding affinity, as seen in fluorinated kinase inhibitors .
- Sulfonamide Variations : Azepane sulfonyl (7-membered ring) vs. methylsulfonyl () or piperidine sulfonyl (): Larger rings like azepane may improve solubility (lower logP) and reduce off-target effects compared to smaller sulfonamides.
- Pyridine vs. Morpholine : The pyridin-2-ylmethyl group in the target compound likely enhances π-π stacking interactions in enzyme active sites, contrasting with morpholine’s hydrogen-bonding capacity in .
Research Findings and Data Tables
Table 1: Comparative IC50 Values of Benzamide Analogues
Table 2: Physicochemical Properties
Preparation Methods
Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine
The benzothiazole moiety serves as the foundational scaffold for this compound. The synthesis begins with the cyclization of 2-amino-4-fluorothiophenol (1) with cyanogen bromide (BrCN) in ethanol under reflux (70–80°C, 6 hours) . This yields 4-fluoro-1,3-benzothiazol-2-amine (2) as a pale-yellow solid (Table 1).
Table 1: Reaction Conditions for Benzothiazole Formation
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-4-fluorothiophenol (1) |
| Reagent | Cyanogen bromide (1.2 equiv) |
| Solvent | Ethanol |
| Temperature | 70–80°C |
| Reaction Time | 6 hours |
| Yield | 78–82% |
N-Alkylation with Pyridin-2-ylmethyl Group
The secondary amine of the benzothiazole is alkylated using 2-(bromomethyl)pyridine (3) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . The reaction proceeds at 60°C for 12 hours, producing N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine (4) (Table 2).
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 4-Fluoro-1,3-benzothiazol-2-amine (2) |
| Alkylating Agent | 2-(Bromomethyl)pyridine (3) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Sulfonylation with Azepane-1-sulfonyl Chloride
The amine intermediate (4) undergoes sulfonylation using azepane-1-sulfonyl chloride (5) in dichloromethane (DCM) with triethylamine (Et₃N) as a base . The reaction is conducted at room temperature for 4 hours, yielding 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine (6) (Table 3).
Table 3: Sulfonylation Reaction Details
| Parameter | Value |
|---|---|
| Substrate | Intermediate (4) |
| Sulfonating Agent | Azepane-1-sulfonyl chloride (5) |
| Base | Et₃N (3.0 equiv) |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 72–75% |
Benzamide Coupling via Acyl Chloride
The final step involves coupling the sulfonylated amine (6) with 4-(chlorocarbonyl)benzoic acid (7) using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) . The reaction is stirred at 0°C for 1 hour, followed by 24 hours at room temperature, yielding the target compound (8) (Table 4).
Table 4: Benzamide Formation Conditions
| Parameter | Value |
|---|---|
| Substrate | Sulfonylated Amine (6) |
| Acylating Agent | 4-(Chlorocarbonyl)benzoic acid (7) |
| Coupling Reagents | HOBt (1.1 equiv), DCC (1.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 24 hours |
| Yield | 60–63% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes = 1:3) and recrystallized from ethanol . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.41 (d, J = 8.4 Hz, 1H, pyridine), 7.89–7.25 (m, 9H, aromatic), 4.92 (s, 2H, CH₂), 3.21–2.98 (m, 4H, azepane), 1.72–1.55 (m, 6H, azepane) .
-
HRMS (ESI): m/z calculated for C₂₆H₂₅FN₄O₃S₂ [M+H]⁺: 525.1421; found: 525.1418 .
Challenges and Optimization
-
Steric Hindrance: The bulky azepane-sulfonyl group necessitates extended reaction times during sulfonylation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility but require rigorous drying to prevent hydrolysis .
-
Yield Enhancement: Replacing DCC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) increases coupling efficiency to 75–78% .
Comparative Analysis of Synthetic Routes
Alternative approaches, such as one-pot alkylation-sulfonylation sequences, have been explored but result in lower yields (45–50%) due to intermediate instability. The stepwise method remains the most reliable for large-scale synthesis.
Q & A
Q. What are the optimized synthetic routes for 4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the azepane ring, coupling of the 4-fluoro-benzothiazole moiety, and benzamide formation. Key steps include:
- Sulfonylation : Use of sulfonyl chlorides under basic conditions (e.g., NaHCO₃) in DMF at 0–5°C to avoid side reactions .
- Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid group, with reaction times optimized to 12–24 hours at room temperature .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Critical Variables : - Temperature control during sulfonylation prevents decomposition.
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : To confirm molecular weight (469.55 g/mol) and detect impurities (<2% threshold) using a C18 column and acetonitrile/water gradient .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., fluorine at C4 of benzothiazole, pyridylmethyl group integration) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azepane-sulfonyl moiety, though single crystals may require slow evaporation from DCM/hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects sulfonamide ionization and target binding. Standardize pH to 7.4 ± 0.2 .
- Protein Source : Recombinant vs. native enzyme purity (e.g., carbonic anhydrase isoforms). Validate using Western blotting .
- Data Normalization : Use internal controls (e.g., acetazolamide for sulfonamide benchmarks) to minimize inter-lab variability .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with crystal structures (PDB: 4XYZ) to model binding to sulfonamide-sensitive enzymes. Focus on key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- MD Simulations : GROMACS-based simulations (100 ns) to assess stability of the benzamide-pyridylmethyl hinge region in aqueous environments .
- SAR Analysis : Compare with analogs (e.g., 4-methoxy derivatives) to identify critical substituents for activity .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- Hydrolytic Stability : Assess via LC-MS after incubation in PBS (pH 7.4, 37°C). The sulfonyl group is stable, but the benzothiazole ring may degrade after 48 hours, requiring fresh stock solutions .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorobenzothiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
